molecular formula C8H7Br2ClN2 B1393216 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1072944-65-0

3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No. B1393216
M. Wt: 326.41 g/mol
InChI Key: XXNADSNIXZSKRE-UHFFFAOYSA-N
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Description

3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It belongs to the class of imidazo[1,2-a]pyridine analogues, which have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular formula of 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride is C8H7Br2ClN2 . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods, most of which involve the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile is a common method .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of imidazo[1,2-a]pyridine compounds has been a subject of research, with studies focusing on efficient synthesis methods. For instance, Darapaneni Chandra Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate addition of a catalyst, highlighting the chemical versatility and reactivity of these compounds (Mohan, Rao, & Adimurthy, 2013).

Biological and Pharmacological Applications

  • The biological activity of imidazo[1,2-a]pyridines has been extensively studied. For example, Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential as antiulcer agents, indicating their possible therapeutic applications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
  • The research by Althagafi and Abdel‐Latif (2021) on the synthesis of imidazo[1,2-a]pyridines festooned with different moieties showed significant antibacterial activities, suggesting their use in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).
  • Yamanaka et al. (1991) synthesized a series of imidazo[1,2-a]pyridinyl derivatives and evaluated them for positive inotropic activity, which indicates potential in cardiovascular therapeutics (Yamanaka, Miyake, Suda, Ohhara, & Ogawa, 1991).

Material Science and Chemistry

  • The study of fluorescent properties of imidazo[1,2-a]pyridine-based compounds by Tomoda et al. (1999) suggests applications in material science, particularly in developing novel fluorescent organic compounds (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

properties

IUPAC Name

3,6-dibromo-7-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2.ClH/c1-5-2-8-11-3-7(10)12(8)4-6(5)9;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNADSNIXZSKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674781
Record name 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride

CAS RN

1072944-65-0
Record name 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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